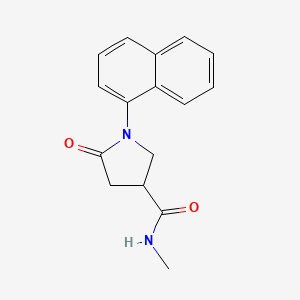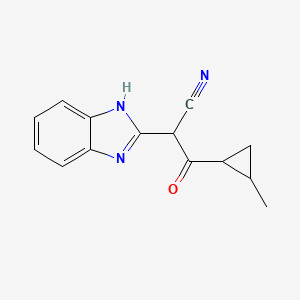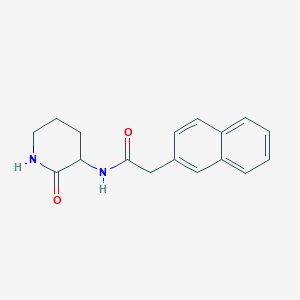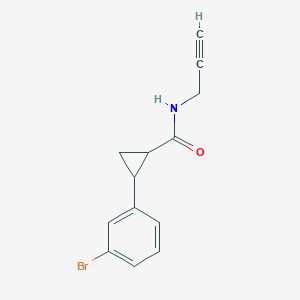
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide, also known as NMS-873, is a small molecule inhibitor of the heat shock protein 70 (Hsp70) chaperone. Hsp70 is a molecular chaperone that plays a critical role in protein folding, stability, and degradation. NMS-873 has been shown to inhibit the function of Hsp70, leading to the degradation of its client proteins. This has potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other protein misfolding disorders.
作用機序
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide binds to the ATPase domain of Hsp70, inhibiting its function as a chaperone. This leads to the degradation of Hsp70 client proteins by the ubiquitin-proteasome system. N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several Hsp70 client proteins, including HER2, BCR-ABL, tau, and alpha-synuclein.
Biochemical and Physiological Effects
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several oncogenic and misfolded proteins, leading to cell death in cancer and neurodegenerative disease models. N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide is its specificity for Hsp70, which allows for the selective degradation of client proteins. However, the off-target effects of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide on other chaperones and cellular processes are not well understood. Additionally, the pharmacokinetics and toxicity of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide in humans are not well characterized.
将来の方向性
For the study of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide include the optimization of its pharmacokinetic properties and the development of more potent and selective inhibitors of Hsp70. The therapeutic potential of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide in combination with other anticancer and neuroprotective agents should also be explored. Finally, the role of Hsp70 in other diseases, such as infectious diseases and autoimmune disorders, should be investigated.
合成法
The synthesis of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide involves several steps, including the condensation of naphthalene-1-carboxylic acid with methylamine to form N-methyl-naphthalen-1-amine. This intermediate is then reacted with ethyl 3-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate to form N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate. The final step involves the hydrolysis of the ester to form N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several oncogenic proteins, including HER2, BCR-ABL, and c-Myc. This has potential therapeutic applications in the treatment of breast cancer, chronic myeloid leukemia, and other cancers that overexpress these proteins.
In neurodegenerative diseases, N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of misfolded proteins, including tau and alpha-synuclein. This has potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other protein misfolding disorders.
特性
IUPAC Name |
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-16(20)12-9-15(19)18(10-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPUWCKIFVHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)

![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)


![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
